6-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Description
The compound 6-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a structurally complex molecule featuring a tricyclic core (1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one) conjugated with a sulfonyl-linked piperazine moiety substituted with a 3,4-difluorobenzoyl group.
The synthesis of such compounds typically involves sequential functionalization of the tricyclic core, followed by sulfonylation and piperazine coupling. Structural characterization often employs crystallographic tools like SHELXL for refinement and ORTEP-III for graphical representation . While specific data on this compound’s physicochemical properties (e.g., solubility, logP) are unavailable, its fluorinated benzoyl group likely increases lipophilicity compared to non-fluorinated analogs .
Properties
IUPAC Name |
6-[4-(3,4-difluorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O4S/c23-18-3-1-16(13-19(18)24)22(29)25-7-9-26(10-8-25)32(30,31)17-11-14-2-4-20(28)27-6-5-15(12-17)21(14)27/h1,3,11-13H,2,4-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWZNXAUPIXFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC(=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a complex molecular structure that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and microtubule dynamics. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a unique tricyclic framework with a piperazine moiety and a difluorobenzoyl group. Its molecular formula can be represented as follows:
- Molecular Formula : C₁₄H₁₅F₂N₃O₃S
- Molecular Weight : 327.35 g/mol
Recent studies suggest that compounds similar to this one may act as microtubule inhibitors , which are crucial in regulating cell division and apoptosis in cancer cells. The mechanism involves binding to the colchicine-binding site on β-tubulin, leading to disrupted microtubule dynamics and enhanced sensitivity to apoptotic signals.
In Vitro Studies
In vitro assays have demonstrated that this class of compounds significantly affects cancer cell lines. For instance:
- Colon Cancer Cells : The compound showed potent activity against HT29 human colon cancer cells with an effective dose (ED50) around 115 nm, leading to mitotic arrest and increased apoptosis through caspase activation (caspases-3, -8, and -9) .
In Vivo Studies
In vivo studies have indicated that these compounds not only inhibit tumor growth but also enhance the efficacy of existing chemotherapeutic agents by sensitizing tumors to apoptosis-inducing ligands.
Data Tables
| Biological Activity | Cell Line | ED50 (nM) | Mechanism |
|---|---|---|---|
| Mitotic Arrest | HT29 (Colon Cancer) | 115 | Microtubule destabilization |
| Apoptosis Sensitization | Various Cancer Lines | Varies | Caspase activation |
| Tumor Growth Inhibition | Xenograft Models | N/A | Enhanced immune response |
Case Studies
- Case Study 1 : A study involving the use of this compound in combination with TNF showed an increased activation of caspases in colon cancer cells compared to controls, indicating a synergistic effect in promoting apoptosis .
- Case Study 2 : Another investigation highlighted the structural modifications of piperazine derivatives that led to enhanced biological activity against various cancer types, emphasizing the importance of functional group positioning on therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfonylated piperazine-tricyclic hybrids. Key structural analogs and their comparative features are outlined below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings:
Substituent Effects: Fluorine substituents (especially 3,4-difluoro) enhance electronic interactions with target proteins, as seen in kinase inhibitors and GPCR modulators . The target compound’s dual fluorine atoms likely improve binding over mono-fluoro or methylated analogs .
Tricyclic Core Modifications :
- The 7-membered tricyclic system in introduces greater conformational flexibility compared to the 6-membered core of the target compound. This could influence pharmacokinetic properties, such as half-life and tissue penetration .
Synthesis and Characterization :
- Crystallographic refinement using SHELX programs and puckering analysis via Cremer-Pople coordinates are critical for elucidating the three-dimensional conformation of these compounds, which directly impacts their bioactivity.
Table 2: Hypothetical Physicochemical Properties Based on Structural Analogues
| Property | Target Compound | 4-Fluoro Analog | 4-Methyl Analog |
|---|---|---|---|
| Calculated logP | ~3.2 | ~2.8 | ~2.5 |
| Aqueous Solubility | Low | Moderate | Moderate |
| Metabolic Stability | High | Moderate | Low |
Q & A
Q. Optimization Strategies :
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
- Yield Improvement : Kinetic control via low-temperature reactions (-10°C to 0°C) and stoichiometric optimization (1.2–1.5 equivalents of sulfonylating agent) .
Advanced: How can the conformational flexibility of the azatricyclo core impact biological activity, and what computational tools validate this?
Methodological Answer :
The azatricyclo core’s puckering and torsional strain influence binding affinity to biological targets (e.g., enzymes or receptors). Computational workflows include:
- Molecular Dynamics (MD) Simulations : Assess ring puckering using Cremer-Pople coordinates to quantify out-of-plane displacements .
- Density Functional Theory (DFT) : Calculate energy barriers for conformational transitions (e.g., B3LYP/6-31G* level) .
- Crystallographic Validation : Compare computational models with X-ray data refined via SHELXL, focusing on anisotropic displacement parameters .
Case Study : A related triazolopyridazine analog showed a 10-fold potency difference between two puckered conformers, validated by MD and crystallography .
Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the piperazine and fluorobenzoyl groups .
- ¹⁹F NMR : Monitor fluorinated substituents (δ ≈ -110 to -130 ppm for difluorobenzoyl) .
- X-ray Crystallography :
Advanced: How do researchers resolve contradictions between computational docking predictions and experimental binding assays?
Methodological Answer :
Discrepancies often arise from solvent effects, protein flexibility, or incomplete force fields. Mitigation strategies:
Ensemble Docking : Use multiple protein conformations (e.g., from MD trajectories) to account for receptor flexibility .
Binding Free Energy Calculations : Apply MM-PBSA/GBSA to incorporate solvation effects .
Experimental Validation :
- Isothermal Titration Calorimetry (ITC) : Measure ΔH and ΔS to validate docking-predicted binding modes .
- Mutagenesis Studies : Identify key residues (e.g., His437 in BRD4) that disrupt binding if computational models suggest their involvement .
Example : A bivalent bromodomain inhibitor showed improved agreement between docking and assay data after including explicit water molecules in simulations .
Basic: What are the best practices for assessing stability under physiological conditions?
Q. Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS .
- Light/Thermal Stability :
- Expose to UV light (254 nm) or 40–60°C for 48 hours.
- Use Arrhenius plots to predict shelf life .
- Metabolic Stability :
Advanced: How can researchers design derivatives to enhance selectivity for a target protein?
Q. Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Modify the difluorobenzoyl group to introduce electron-withdrawing substituents (e.g., -CF₃) for enhanced π-stacking with hydrophobic pockets .
- Replace the sulfonyl group with sulfonamide to modulate hydrogen-bonding interactions .
- Fragment-Based Drug Design :
- Crystallographic Fragment Screening : Co-crystallize derivatives with the target protein (e.g., BRD4) to guide rational design .
Data Contradiction: How to address conflicting results in biological assays (e.g., IC₅₀ variability)?
Q. Methodological Answer :
Assay Optimization :
- Standardize cell lines (e.g., use low-passage HEK293T) and control for edge effects in 96-well plates .
Statistical Analysis :
- Apply Design of Experiments (DoE) to identify confounding variables (e.g., DMSO concentration, incubation time) .
Orthogonal Assays :
- Validate hits using fluorescence polarization (FP) for binding affinity and Western blotting for target engagement (e.g., c-Myc downregulation) .
Basic: What computational tools predict solubility and logP for this compound?
Q. Methodological Answer :
- Solubility Prediction : Use Schrodinger’s QikProp or ACD/Labs Percepta with parameters adjusted for sulfonamide and fluorinated groups .
- logP Calculation :
- Fragment-Based Methods : Apply the Crippen method, accounting for the azatricyclo core’s hydrophobicity (-0.5 to -1.0 contribution) .
- Experimental Validation : Compare with shake-flask HPLC measurements at pH 7.4 .
Advanced: How to analyze crystallographic disorder in the piperazine-sulfonyl moiety?
Q. Methodological Answer :
- Refinement Strategies :
- Validation : Check the R-factor gap (ΔR = R₁ – wR₂ < 5%) and omit maps for residual electron density .
Basic: What safety protocols are recommended for handling fluorinated intermediates?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat resistant to fluorinated solvents .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity during reactions involving difluorobenzoyl chloride .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
